![molecular formula C20H18N4O4 B2800552 3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea CAS No. 1206997-96-7](/img/structure/B2800552.png)
3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea
説明
The compound 3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea is a urea derivative featuring two distinct aromatic moieties: a 1,3-benzodioxole group and a 6-methylpyridazine ring linked via a phenylurea scaffold. Urea derivatives are well-documented in medicinal chemistry for their versatility as enzyme inhibitors, receptor antagonists, and kinase modulators due to their hydrogen-bonding capabilities and conformational flexibility . The benzodioxol group is associated with enhanced metabolic stability and bioavailability in numerous bioactive molecules, while the pyridazine ring may contribute to solubility and target binding .
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-methyl-1-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-13-3-10-19(23-22-13)28-16-7-5-15(6-8-16)24(2)20(25)21-14-4-9-17-18(11-14)27-12-26-17/h3-11H,12H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVLAOSYYXBHPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea typically involves multiple steps. One common route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting a suitable precursor with reagents such as oxalyl chloride and N,N-dimethylformamide in dichloromethane.
Introduction of the phenylurea structure: This step involves the reaction of the benzo[d][1,3]dioxole derivative with an isocyanate compound under controlled conditions.
Attachment of the pyridazinyl group: The final step includes the reaction of the intermediate with 6-methylpyridazine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation techniques with catalysts like palladium on carbon.
Substitution: The phenylurea structure can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its effects on various biological systems and its potential as a therapeutic agent.
作用機序
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea involves its interaction with specific molecular targets:
類似化合物との比較
Key Comparison :
Research Findings and Implications
- Benzodioxol Group : Enhances stability and bioavailability, as seen in emrusolmine’s CNS activity .
- Pyridazine vs. Pyridine : The pyridazine ring’s nitrogen atoms may improve water solubility compared to pyridine derivatives but reduce membrane permeability .
- Methyl Substitutent : The 6-methyl group on pyridazine could mitigate steric hindrance during target binding compared to bulkier groups like trifluoromethyl .
Notes
- Contradictions/Gaps : Direct pharmacological data for the target compound are absent; comparisons rely on structural analogs.
- Synthesis : While methods for similar compounds exist (), optimizing yield and purity for the target compound may require tailored conditions .
生物活性
The compound 3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea is a complex organic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for its application in drug development, particularly in targeting specific diseases.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 365.40 g/mol. The structure features a benzodioxole moiety, which is known for its pharmacological properties, and a pyridazine derivative that may enhance bioactivity.
Biological Activity Overview
Research has indicated that compounds similar to this structure exhibit various biological activities, including:
- Antitumor Activity : Many derivatives of benzodioxole and urea have shown promising antitumor effects. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Compounds containing the benzodioxole structure often possess anti-inflammatory properties. This may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
- Antimicrobial Properties : The presence of heterocycles like pyridazine can enhance the antimicrobial activity of compounds. Similar derivatives have been found effective against various bacterial strains and fungi .
Antitumor Activity
A study examining structurally similar urea derivatives reported significant inhibition of tumor growth in vitro and in vivo. The mechanism involved the downregulation of key signaling pathways associated with cell survival and proliferation. For example, one derivative was shown to inhibit the BRAF(V600E) mutation, which is prevalent in melanoma cases .
Anti-inflammatory Studies
In a comparative analysis of several benzodioxole derivatives, it was found that certain modifications led to enhanced inhibition of inflammatory markers in cell cultures. These findings suggest that the incorporation of specific functional groups can optimize the anti-inflammatory effects of the compound .
Data Table: Summary of Biological Activities
Biological Activity | Related Compounds | Mechanism of Action |
---|---|---|
Antitumor | Urea derivatives | Inhibition of BRAF(V600E), apoptosis induction |
Anti-inflammatory | Benzodioxole derivatives | Inhibition of COX-2, reduction of cytokines |
Antimicrobial | Pyridazine derivatives | Disruption of bacterial cell wall synthesis |
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea, and how can reaction conditions be optimized?
Answer: The synthesis typically involves sequential coupling reactions. Key steps include:
- Step 1: Formation of the pyridazin-3-yloxy-phenyl intermediate via nucleophilic aromatic substitution (e.g., reacting 6-methylpyridazin-3-ol with 4-fluoro-nitrobenzene using K₂CO₃ in DMF at 80°C) .
- Step 2: Reduction of the nitro group to an amine (e.g., catalytic hydrogenation with Pd/C).
- Step 3: Urea bridge formation by reacting the amine with 3-(2H-1,3-benzodioxol-5-yl)-1-methyl isocyanate under anhydrous conditions in THF .
Optimization Strategies:
Q. What analytical techniques are essential for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., benzodioxol methylene protons at δ ~5.9–6.1 ppm; pyridazine protons at δ ~8.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS):
- ESI+ mode to validate molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₁₉N₄O₄: 409.1284) .
- X-ray Crystallography:
Q. How can solubility and stability be evaluated for in vitro assays?
Answer:
- Solubility Testing:
- Stability Assessment:
- Incubate at 37°C for 24–72 hours. Analyze degradation products using LC-MS (C18 column, 0.1% formic acid/acetonitrile) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Answer:
- Enzyme Inhibition:
- Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays (IC₅₀ determination) .
- Cytotoxicity:
- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure. Compare to positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this urea derivative?
Answer:
- Modification Strategies:
- Vary substituents on the benzodioxol (e.g., halogenation) and pyridazine (e.g., methyl → ethyl) .
- Replace urea with thiourea or amide groups to assess hydrogen-bonding effects .
- Assay Design:
Q. What computational approaches aid in predicting binding modes and pharmacokinetic properties?
Answer:
Q. How should crystallographic data contradictions (e.g., twinning, disorder) be resolved?
Answer:
- Data Collection:
- Disorder Handling:
Q. What in vivo models are appropriate for pharmacokinetic (PK) and toxicity studies?
Answer:
- PK Profiling:
- Administer IV/PO doses in Sprague-Dawley rats. Collect plasma at 0.5–24 hours post-dose. Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL) .
- Toxicology:
- Conduct 14-day repeat-dose studies. Monitor liver/kidney biomarkers (ALT, creatinine) and histopathology .
Q. How can analytical methods be validated for purity and degradation analysis?
Answer:
- Forced Degradation:
- Validation Parameters:
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。